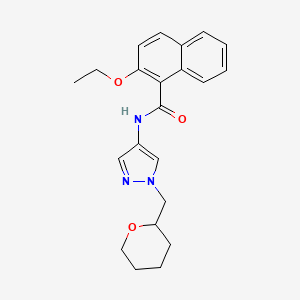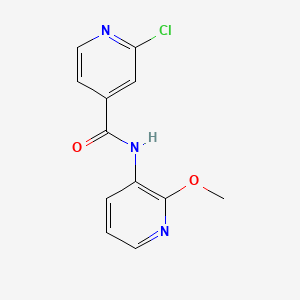
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising results in preclinical studies for various diseases.
作用機序
The mechanism of action of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a key role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. The compound has also been found to regulate glucose and lipid metabolism, making it a potential therapeutic option for metabolic disorders.
実験室実験の利点と制限
The advantages of using 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide in lab experiments include its reproducibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for the scientific research application of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. One potential direction is the further investigation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another potential direction is the development of more efficient synthesis methods for this compound. Furthermore, the safety and efficacy of this compound in humans need to be established through clinical trials.
合成法
The synthesis of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-pyridinecarboxylic acid, which is then reacted with 2-methoxypyridine-3-amine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. The synthesis method has been reported in detail in the scientific literature and has been found to be reproducible.
科学的研究の応用
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit potential therapeutic applications in various diseases. In preclinical studies, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to exhibit potential in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. The scientific research application of this compound is still in the early stages, and further studies are required to establish its therapeutic potential in humans.
特性
IUPAC Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-9(3-2-5-15-12)16-11(17)8-4-6-14-10(13)7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBYXWELMROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
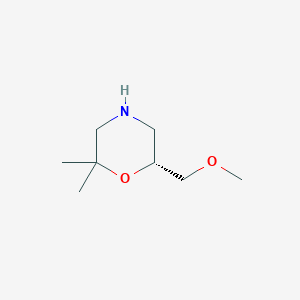
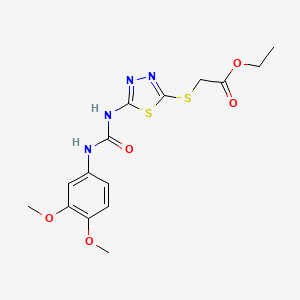
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
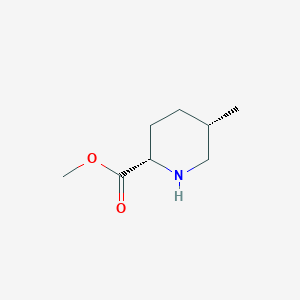
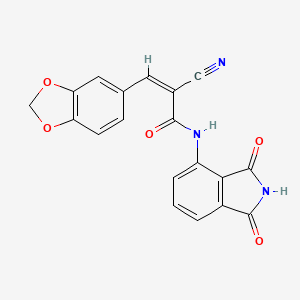
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
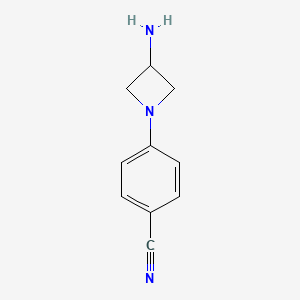
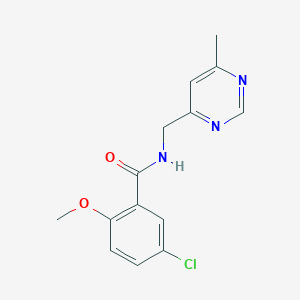
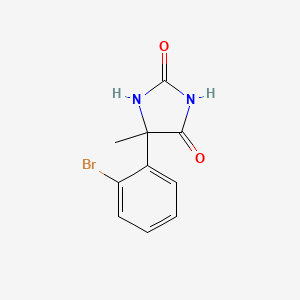
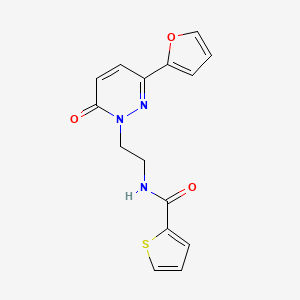
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
